

Quantification of Ethyl Anthranilate in Wine Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl anthranilate

Cat. No.: B146823

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Abstract

Ethyl anthranilate is an important ester in wine, contributing to its complex aroma profile with characteristic fruity and floral notes. Accurate quantification of this compound is crucial for quality control in the winemaking industry and for research into the chemical composition of wine. This document provides detailed application notes and protocols for the quantification of **ethyl anthranilate** in wine samples using two primary analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS). These methods offer high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds in complex matrices such as wine.

Introduction

The aromatic profile of wine is a complex interplay of numerous volatile organic compounds, including esters, alcohols, terpenes, and pyrazines. **Ethyl anthranilate**, an ester formed from ethanol and anthranilic acid, imparts desirable notes of grape, cherry, and orange blossom. Its concentration can vary significantly depending on the grape variety, fermentation conditions, and aging process. Therefore, robust and validated analytical methods are essential for its precise measurement.

This application note details two validated methods for the quantification of **ethyl anthranilate** in wine. The HS-SPME-GC-MS method is a solventless technique ideal for the analysis of volatile compounds, while the SPE-GC-MS method is suitable for the extraction and concentration of semi-volatile compounds from the wine matrix.

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a widely used technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace.^[1]

- SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte range.^[2]
- Vials: 20 mL clear glass screw-top headspace vials with PTFE/silicone septa.
- Internal Standard (IS): d3-Methyl anthranilate or a similar deuterated analog.
- Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.
- **Ethyl Anthranilate** Standard: High purity standard for calibration.
- Model Wine Solution: 12% ethanol in deionized water, pH adjusted to 3.5 with tartaric acid.
- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial.
- Spike the sample with the internal standard solution to a final concentration of 50 µg/L.
- Immediately seal the vial with a screw cap and PTFE/silicone septum.
- Place the vial in a heating block or water bath equipped with a magnetic stirrer.
- Equilibrate the sample at 40°C for 10 minutes with constant agitation.

- Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[3]
- After extraction, retract the fiber and immediately insert it into the GC injector for thermal desorption.
- Injector: Splitless mode, 250°C.
- Desorption Time: 5 minutes.
- Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: 5°C/min to 180°C.
 - Ramp 2: 20°C/min to 240°C, hold for 5 minutes.[4]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Quantifier Ion for **Ethyl Anthranilate**: m/z 165.[1]
 - Qualifier Ions: m/z 92, 119.

Method 2: Solid-Phase Extraction Gas Chromatography-Mass Spectrometry (SPE-GC-MS)

This method involves the extraction and concentration of analytes from a liquid sample by passing it through a solid sorbent material.

- SPE Cartridges: Styrene-divinylbenzene (SDB) based cartridges (e.g., Oasis HLB) are suitable for retaining a wide range of compounds.[\[5\]](#)[\[6\]](#)
- Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC grade).
- Internal Standard (IS): As in 2.1.1.
- **Ethyl Anthranilate** Standard: High purity standard for calibration.
- Deionized Water: For cartridge conditioning and washing.
- Nitrogen Gas: For solvent evaporation.
- Degas sparkling wine samples by ultrasonication for 10 minutes.
- Adjust the pH of 100 mL of the wine sample to 7.0 using sodium hydroxide solution.
- Spike the sample with the internal standard solution.
- Cartridge Conditioning: Condition the SDB cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water.
- Sample Loading: Load the prepared wine sample onto the cartridge at a flow rate of approximately 2 mL/min.
- Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
- Elution: Elute the retained analytes with 5 mL of a dichloromethane/ethyl acetate (80:20, v/v) mixture.

- **Concentration:** Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

The GC-MS parameters are the same as described in section 2.1.4.

Data Presentation

The following table summarizes typical concentration ranges of **ethyl anthranilate** found in various types of wine. These values are compiled from literature and are intended to be representative. Actual concentrations can vary widely.

Wine Type	Grape Variety	Ethyl Anthranilate Concentration (µg/L)	Reference
Red Wine	Cabernet Sauvignon	5 - 20	[7]
Merlot	8 - 25	[7]	
Pinot Noir	10 - 50	[8]	
Syrah/Shiraz	3 - 15		
White Wine	Chardonnay	2 - 12	[7]
Sauvignon Blanc	15 - 60		
Riesling	20 - 80		
Concord	100 - 1500	[9]	

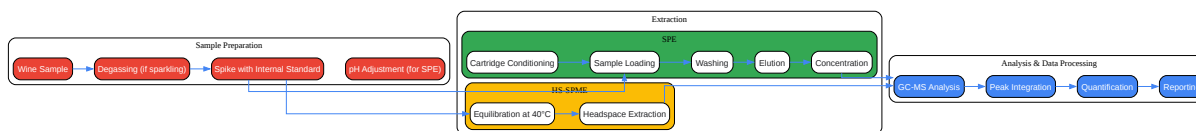
Method Validation

The analytical methods should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure reliability and accuracy.[\[10\]](#) Key validation parameters include:

- **Linearity:** A calibration curve should be constructed using at least five concentration levels of **ethyl anthranilate** in a model wine solution. A linear regression analysis should yield a correlation coefficient (r^2) of >0.99.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For **ethyl anthranilate** in wine, typical LOQs are in the low $\mu\text{g/L}$ range.[11][12]
- Accuracy and Precision: Accuracy should be assessed by recovery studies, spiking a blank wine matrix with known concentrations of **ethyl anthranilate**. Recoveries should typically be within 80-120%. Precision (repeatability and intermediate precision) should be evaluated by analyzing replicate samples, with a relative standard deviation (RSD) of <15%.[12]
- Specificity: The method's ability to selectively quantify **ethyl anthranilate** in the presence of other wine components should be demonstrated by the absence of interfering peaks at the retention time of the analyte.

Workflow Diagram



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